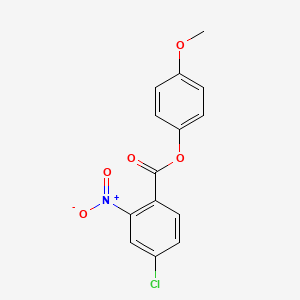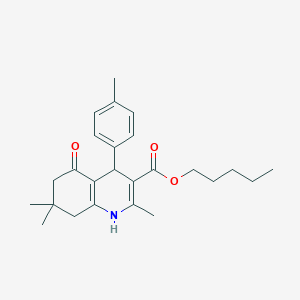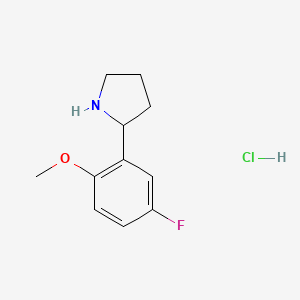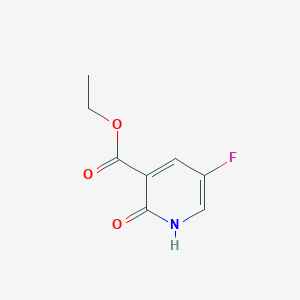![molecular formula C20H36NOPS B12498363 N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a phosphine ligand and a sulfinamide group. This compound is notable for its applications in catalysis and organic synthesis, particularly in reactions involving transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The di-tert-butylphosphanyl group is introduced to a biphenyl structure through a reaction involving di-tert-butylphosphine and a halogenated biphenyl compound.
Attachment of the sulfinamide group: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine precursor.
The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Coordination: The phosphine ligand can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfinamide group in the presence of a base.
Coordination: Transition metals like palladium or platinum are used in coordination reactions, often under inert atmospheres.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted sulfinamides.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Employed in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide involves its role as a ligand in catalysis. The phosphine ligand coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The sulfinamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(di-tert-butylphosphino)biphenyl: A related compound with similar phosphine ligand properties but lacking the sulfinamide group.
tert-Butanesulfinamide: Contains the sulfinamide group but lacks the phosphine ligand.
Uniqueness
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is unique due to the combination of the phosphine ligand and sulfinamide group in a single molecule. This dual functionality allows it to participate in a wider range of reactions and enhances its versatility as a catalyst and reagent in organic synthesis.
Eigenschaften
Molekularformel |
C20H36NOPS |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[1-(2-ditert-butylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H36NOPS/c1-15(21-24(22)20(8,9)10)16-13-11-12-14-17(16)23(18(2,3)4)19(5,6)7/h11-15,21H,1-10H3 |
InChI-Schlüssel |
WZXRTVOJKUYNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-5-methoxybenzo[d]thiazole](/img/structure/B12498289.png)

![9-ethyl-3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B12498304.png)
![Ethyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498310.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12498311.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498321.png)
![2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}-1H-3,1-benzimidazol-3-ium](/img/structure/B12498330.png)

![N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B12498346.png)
![N-(2-methylphenyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498360.png)
![1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12498379.png)
